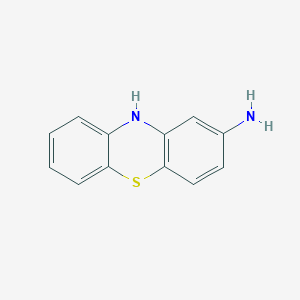

10H-Phenothiazin-2-amine

Description

Evolution of the Phenothiazine (B1677639) Scaffold in Chemical Research

The story of phenothiazine begins not with the parent compound itself, but with one of its most famous derivatives. In 1876, Heinrich Caro synthesized the vibrant dye Methylene (B1212753) Blue. mdpi.com It was not until 1883 that Heinrich August Bernthsen first synthesized the core phenothiazine molecule, S(C6H4)2NH, and later, in 1885, deduced the structure of Methylene Blue. wikipedia.orgiiarjournals.org Initially, the primary interest in phenothiazines was for their properties as dyes. iiarjournals.org

However, the 20th century saw a dramatic shift in the application of the phenothiazine scaffold. In the 1930s and 1940s, its insecticidal and anthelmintic properties were discovered and exploited. wikipedia.orgiiarjournals.org A pivotal moment came in the 1940s when researchers at the Rhône-Poulenc laboratories in Paris, including Paul Charpentier, synthesized promethazine, which, while inactive against infective organisms, displayed potent antihistamine effects. iiarjournals.org This discovery opened the floodgates to the exploration of phenothiazine derivatives in medicine, leading to the development of chlorpromazine (B137089) in the 1950s, a drug that revolutionized the treatment of psychiatric disorders. iiarjournals.orgnih.gov This marked the beginning of modern psychopharmacology and solidified phenothiazine as a prototypical "lead structure" in medicinal chemistry. wikipedia.org

Foundational Discoveries and Early Synthetic Endeavors

The foundational synthesis of phenothiazine by Bernthsen involved the reaction of diphenylamine (B1679370) with sulfur at high temperatures. wikipedia.orgresearchgate.net This method, while historically significant, has been largely supplanted by more efficient and regioselective modern techniques. wikipedia.orgclockss.org

Later synthetic strategies focused on the cyclization of 2-substituted diphenyl sulfides, which offered better control over the final product. wikipedia.orgiiarjournals.org Other key methods that have been developed include:

Ullmann-type cyclisation: This involves the copper-catalyzed dehydrohalogenation of substituted 2-amino-2'-halodiphenyl sulfides. clockss.org

Smiles rearrangement: This pathway proceeds through the rearrangement of 2-amino-2-nitrodiphenyl sulfides followed by ring closure. clockss.org

Transition-metal-catalyzed cross-coupling reactions: Modern synthetic organic chemistry has introduced powerful methods, such as palladium- and copper-catalyzed reactions, for the construction of the phenothiazine ring system, often with high yields and selectivity. researchgate.net For instance, Ma Dawei's research group utilized a copper-catalyzed reaction of 2-bromothiophenol (B30966) with 2-iodoaniline (B362364) to form phenothiazine. researchgate.net

These evolving synthetic methodologies have been crucial in enabling the systematic exploration of phenothiazine derivatives, including the specific focus of this article, 10H-Phenothiazin-2-amine.

Broader Significance of Phenothiazine Derivatives in Advanced Chemistry and Materials Science

Beyond its profound impact on medicine, the phenothiazine scaffold has emerged as a highly versatile building block in advanced chemistry and materials science. chinesechemsoc.org Its unique electronic and photophysical properties make it an attractive component for a range of applications. bohrium.comtuni.fi

The electron-rich nature of the sulfur and nitrogen heteroatoms makes phenothiazine a strong electron donor. bohrium.comresearchgate.net This property is fundamental to its use in:

Organic Electronics: Phenothiazine derivatives are integral to the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). tuni.firsc.org Their non-planar, butterfly-like conformation helps to suppress molecular aggregation, which is beneficial for device performance. bohrium.comresearchgate.net

Dye-Sensitized Solar Cells (DSSCs): The strong electron-donating character of the phenothiazine core makes it an excellent component for sensitizer (B1316253) dyes in DSSCs, where it plays a crucial role in light harvesting and electron injection. researchgate.netmdpi.comrsc.org

Polymer Chemistry: The phenothiazine ring can be incorporated into conjugated polymers, lowering their ionization potential and impeding π-stacking, which is advantageous for creating hole-transport materials. acs.orgresearchgate.net

The ability to easily functionalize the phenothiazine core at the N-10, C-3, and C-7 positions allows for the fine-tuning of its electronic and optical properties, making it a highly adaptable platform for creating novel materials. researchgate.net

The Chemical Compound: 10H-Phenothiazin-2-amine

Within the vast family of phenothiazine derivatives, 10H-Phenothiazin-2-amine stands out as a key intermediate and a molecule of significant interest in its own right. Its chemical structure features the core phenothiazine ring system with an amine group at the 2-position, a strategic location for further chemical modification.

Physicochemical Properties of 10H-Phenothiazin-2-amine

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂S |

| Molar Mass | 214.29 g/mol |

| Melting Point | 187-189 °C |

| Appearance | Solid |

| Oxidation Potential | 0.38 V (vs Ag/AgCl) |

Data sourced from references researchgate.netnih.gov

The oxidation potential of 10H-Phenothiazin-2-amine is notably lower than that of the parent phenothiazine molecule, indicating its enhanced electron-donating capability. researchgate.net

Synthesis of 10H-Phenothiazin-2-amine

A documented method for the synthesis of 10H-Phenothiazin-2-amine (APH) involves the reduction of 2-nitrophenothiazine. nih.gov This process can be achieved using stannous chloride in glacial acetic acid. nih.gov The precursor, 2-nitrophenothiazine, can itself be synthesized through the cyclization of 2-bromo-2'-formamido-4'-nitrodiphenyl sulfide (B99878). nih.gov

Spectroscopic and Electrochemical Properties

The photophysical and electrochemical characteristics of 10H-Phenothiazin-2-amine have been investigated, revealing properties similar to the parent phenothiazine but with the added functionality of the amino group. researchgate.net

Absorption and Emission: In acetonitrile (B52724), 10H-Phenothiazin-2-amine exhibits three main absorption peaks at 224 nm, 256 nm, and 322 nm. nih.gov It shows a broad fluorescence emission with a maximum at 450 nm. nih.gov

Electrochemical Behavior: Cyclic voltammetry studies in acetonitrile show that 10H-Phenothiazin-2-amine undergoes three well-defined oxidation waves, indicating the formation of stable radical cations and dications. researchgate.net

The presence of the amino group at the 2-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a wide array of new derivatives with tailored properties for various applications. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

10H-phenothiazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXNSTQKLRXXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574070 | |

| Record name | 10H-Phenothiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32338-15-1 | |

| Record name | 10H-Phenothiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 10h Phenothiazin 2 Amine and Its Derivatives

Established Phenothiazine (B1677639) Ring Formation Strategies

The foundational step in synthesizing 2-aminophenothiazine derivatives is the construction of the tricyclic phenothiazine scaffold. Several classical and modern methods have been established for this purpose.

Condensation of Diphenylamine (B1679370) with Sulfur and Related Catalyzed Routes

The archetypal synthesis of phenothiazine, first reported by Bernthsen in 1883, involves the reaction of diphenylamine with elemental sulfur at high temperatures. wikipedia.orgresearchgate.net This reaction, often referred to as thionation, proceeds via a free-radical mechanism. To improve reaction conditions and yields, catalysts are frequently employed. Iodine is a classic catalyst for this reaction, allowing the process to occur at lower temperatures (around 180-260°C) and reducing the formation of tarry byproducts. slideshare.netchemicalforums.comnahrainuniv.edu.iqgoogle.com The use of an excess of diphenylamine has also been shown to improve the yield of phenothiazine. google.com Other catalysts, such as anhydrous aluminum chloride, have also been utilized in this condensation. scribd.comgoogle.com

Table 1: Catalysts and Conditions for Diphenylamine Thionation

| Catalyst | Temperature (°C) | Key Features | References |

|---|---|---|---|

| None | >250 | Original Bernthsen method, high temperature, byproduct formation. | wikipedia.orgresearchgate.net |

| Iodine | 180-260 | Classic, improved yield, lower temperature. | slideshare.netchemicalforums.comnahrainuniv.edu.iq |

Cyclization of 2-Substituted Diphenyl Sulfides

A more versatile and widely used approach to phenothiazine synthesis involves the cyclization of appropriately substituted 2-aminodiphenyl sulfides. wikipedia.orgresearchgate.netresearchgate.net This method offers greater control over the substitution pattern on the resulting phenothiazine ring. The reaction can proceed through different mechanisms, including the Ullmann cyclization and the Smiles rearrangement, depending on the nature of the substituents and the reaction conditions. researchgate.netnih.gov

The Smiles rearrangement is frequently observed when an o-aminodiphenyl sulfide (B99878) bearing an electron-withdrawing group (like a nitro or halo group) in the ortho position of the second aryl ring is heated under basic conditions. researchgate.net This rearrangement involves the migration of an aryl group from the sulfur atom to the nitrogen atom, followed by cyclization to form the phenothiazine ring. researchgate.net

Reactions Involving 2-Aminobenzenethiols and Cyclohexanones

A more recent and innovative method for phenothiazine synthesis involves the condensation of 2-aminobenzenethiols with cyclohexanones. rsc.orgresearchgate.netresearchgate.netrsc.orgganeshremedies.com This transition-metal-free approach utilizes molecular oxygen as a green oxidant and proceeds through a cascade of reactions including condensation, tautomerization, cyclization, and dehydrogenation in a single pot. researchgate.netrsc.org The reaction is typically carried out at elevated temperatures in a suitable solvent. researchgate.netrsc.org This methodology provides a convenient route to various substituted phenothiazines. rsc.orgresearchgate.netresearchgate.netrsc.org

Direct Amination Approaches for 10H-Phenothiazin-2-amine Synthesis

Once the phenothiazine core is established, the introduction of the 2-amino group is the next critical step. This can be achieved through direct amination techniques or by a two-step process involving electrophilic substitution followed by reduction.

Buchwald-Hartwig Amination Techniques

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of C-N bonds. nih.gov This methodology has been successfully applied to the synthesis of N-aryl phenothiazines and can be adapted for the synthesis of 2-aminophenothiazine derivatives. researchgate.netrsc.orgacs.orgacs.org The reaction typically involves the coupling of a halo-phenothiazine (e.g., 2-bromophenothiazine) with an amine in the presence of a palladium catalyst and a suitable ligand. acs.orgoup.comnih.govnih.gov A variety of palladium precatalysts and phosphine (B1218219) ligands have been screened to optimize the reaction conditions for different substrates. acs.orgoup.comnih.gov Microwave-assisted Buchwald-Hartwig reactions have also been developed to significantly reduce reaction times. acs.org

Table 2: Key Components in Buchwald-Hartwig Amination for Phenothiazine Synthesis

| Component | Examples | Role in Reaction | References |

|---|---|---|---|

| Palladium Precatalyst | RuPhos Pd G1, [Pd(allyl)Cl]₂ | Source of active palladium catalyst. | acs.orgoup.com |

| Ligand | RuPhos, XPhos, DavePhos | Stabilizes the palladium center and facilitates the catalytic cycle. | acs.orgoup.com |

Electrophilic Substitution Followed by Reduction Pathways

A traditional and reliable method for introducing an amino group onto the phenothiazine ring involves a two-step sequence: electrophilic nitration followed by reduction of the resulting nitro group. researchgate.net

Nitration: Phenothiazine can be nitrated using various nitrating agents. Fuming nitric acid at low temperatures has been used to produce dinitrophenothiazine sulfoxides. datapdf.com Milder conditions can lead to mononitration. researchgate.netdatapdf.com The position of nitration can be influenced by the reaction conditions and the presence of substituents on the phenothiazine ring.

Reduction: The nitro group, once introduced at the 2-position, can be readily reduced to the corresponding amine. researchgate.net Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of an acid or catalytic hydrogenation. lehigh.edu This reduction step is generally high-yielding and provides a straightforward route to 10H-Phenothiazin-2-amine. For instance, 1-nitrophenothiazine can be reduced to 1-aminophenothiazine. researchgate.net

This classical approach remains a valuable strategy for the synthesis of 2-aminophenothiazine and its derivatives, particularly when direct amination methods are not feasible or lead to undesired side products.

Ullmann-Type Amination Reactions

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents a classical and robust method for the formation of carbon-nitrogen bonds, pivotal in the synthesis of phenothiazine derivatives. organic-chemistry.orgnih.gov This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. nih.govresearchgate.net While traditional Ullmann reactions required harsh conditions, modern iterations have seen the development of more efficient catalytic systems. organic-chemistry.org

In the context of synthesizing phenothiazine backbones, an Ullmann-type reaction can be envisioned for the intramolecular cyclization of a suitably substituted diphenylamine precursor. For the specific synthesis of 10H-Phenothiazin-2-amine, a plausible route would involve the initial synthesis of a 2-amino-substituted diphenyl sulfide, followed by a copper-catalyzed intramolecular C-N bond formation.

A general representation of an Ullmann-type cyclization for phenothiazine synthesis is depicted below:

A conceptual schematic of an Ullmann-type reaction for the formation of a phenothiazine ring system. Specific conditions would need to be optimized for the synthesis of 10H-Phenothiazin-2-amine.

A conceptual schematic of an Ullmann-type reaction for the formation of a phenothiazine ring system. Specific conditions would need to be optimized for the synthesis of 10H-Phenothiazin-2-amine.Key parameters influencing the success of Ullmann-type reactions include the nature of the copper catalyst (e.g., CuI, Cu2O), the choice of ligand, the base, and the solvent. nih.gov Ligands such as L-proline have been shown to facilitate these transformations under milder conditions. nih.gov

Strategic Chemical Modifications and Derivatization

The inherent reactivity of the 10H-Phenothiazin-2-amine scaffold, with its nucleophilic nitrogen at the 10-position and the pendant amino group at the 2-position, allows for a wide range of strategic chemical modifications and derivatizations. These modifications are crucial for tuning the electronic, photophysical, and biological properties of the resulting molecules.

Post-Synthetic Modifications at the 10-Position (e.g., Phosphorylation, Sulfonation)

Phosphorylation: The nitrogen atom at the 10-position of the phenothiazine ring can be functionalized through phosphorylation. For instance, 10H-phenothiazine can be N-phosphorylated using reagents like diethyl chlorophosphate. Studies have shown that the reaction conditions, including the base and solvent, significantly impact the yield of the phosphorylated product. rsc.org In one study, the reaction of 10H-phenothiazine with diethyl chlorophosphate in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 110 °C yielded O,O-diethyl (10H-phenothiazin-10-yl)phosphonate. rsc.org However, the stability of such N-phosphorylated phenothiazines can be a challenge, with potential for decomposition. rsc.orgmdpi.com More complex phosphorylating agents, such as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, have also been successfully employed to yield N-phosphorylated phenothiazines. mdpi.com

Sulfonation: Sulfonation at the 10-position of the phenothiazine ring can be achieved, although direct sulfonation can be challenging due to the propensity for oxidation at the sulfur atom. nih.gov One approach involves the reaction with 1,3-propane sultone to introduce a propylsulfonate group at the N-10 position, which has been shown to be a high-yielding, single-step process. This method is particularly valuable for creating water-soluble phenothiazine derivatives. The purity of the resulting sulfonated product is critical, especially for applications in chemiluminescent assays where residual phenothiazine can act as an inhibitor.

| Modification | Reagent Example | Key Findings |

| Phosphorylation | Diethyl chlorophosphate | Reaction conditions are crucial for yield; product stability can be a concern. rsc.org |

| Phosphorylation | 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | Yields stable N-phosphorylated phenothiazine derivatives. mdpi.com |

| Sulfonation | 1,3-propane sultone | High-yielding, one-step reaction to produce water-soluble derivatives. |

Selective Alkylation and Acylation of Pendant Amino Groups

The pendant amino group at the 2-position of 10H-phenothiazine offers a prime site for selective functionalization through alkylation and acylation reactions.

Selective Alkylation: The selective mono-alkylation of primary amines can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. masterorganicchemistry.com However, methods have been developed to control this selectivity. For instance, the use of specific catalytic systems or carefully controlled reaction conditions can favor the formation of the desired mono-alkylated product. While specific examples for the selective alkylation of the 2-amino group on the phenothiazine core are not extensively detailed in the provided search results, general principles of amine alkylation would apply. masterorganicchemistry.com N-alkylation of the phenothiazine nitrogen at the 10-position is a common strategy to introduce various side chains, and this is often achieved using alkyl halides in the presence of a base. researchgate.net Similar strategies could be adapted for the 2-amino group, likely requiring protection of the more nucleophilic 10-position nitrogen to achieve selectivity.

Selective Acylation: The acylation of the amino group is a fundamental transformation in organic synthesis. orientjchem.org This can be achieved using acylating agents such as acyl chlorides or anhydrides. For the 2-amino group of 10H-phenothiazine, selective acylation would likely proceed readily. To ensure selectivity, particularly if the 10-position nitrogen is unprotected, milder acylation conditions or the use of protecting groups might be necessary. The synthesis of N-acyl phenothiazine derivatives is a well-established field, often serving as a precursor for more complex structures. acs.org

Formation of Functionalized Azo Dye, Schiff Base, and Chalcone (B49325) Derivatives

The 2-amino group of 10H-Phenothiazin-2-amine is a versatile handle for the synthesis of a variety of functional derivatives, including azo dyes, Schiff bases, and chalcones.

Azo Dyes: Azo dyes are synthesized through a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. researchgate.net 10H-Phenothiazin-2-amine can serve as the primary amine component. The diazotization is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This salt is then reacted with a suitable coupling partner, such as a phenol (B47542) or an aniline (B41778) derivative, to yield the corresponding azo dye. researchgate.net The extended conjugation provided by the phenothiazine and the azo linkage often results in intensely colored compounds.

Schiff Bases: Schiff bases, or imines, are formed by the condensation reaction of a primary amine with an aldehyde or a ketone. acs.org 10H-Phenothiazin-2-amine can be readily condensed with various aromatic or heterocyclic aldehydes to furnish phenothiazine-containing Schiff bases. masterorganicchemistry.comrsc.org These reactions are often carried out by refluxing the reactants in a suitable solvent, sometimes with catalytic amounts of acid. The resulting Schiff bases are important intermediates and have been investigated for their diverse biological activities. masterorganicchemistry.com

Chalcone Derivatives: Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and an aromatic aldehyde in the presence of a base. nuph.edu.uaresearchgate.net To incorporate a phenothiazine moiety into a chalcone structure, a 2-acetylphenothiazine derivative can be used as the ketone component. This intermediate is then condensed with various substituted benzaldehydes to yield a series of phenothiazine-based chalcones. researchgate.netnih.gov These chalcones are valuable precursors for the synthesis of other heterocyclic systems. nih.gov

| Derivative | Synthetic Method | Key Reactants |

| Azo Dye | Diazotization & Coupling | 10H-Phenothiazin-2-amine, NaNO2/HCl, Coupling component (e.g., phenol) |

| Schiff Base | Condensation | 10H-Phenothiazin-2-amine, Aldehyde/Ketone |

| Chalcone | Claisen-Schmidt Condensation | 2-Acetylphenothiazine, Aromatic aldehyde, Base (e.g., NaOH, KOH) |

Heterocyclic Annulation Reactions of Substituted Phenothiazines

Substituted phenothiazines, particularly those derived from 10H-Phenothiazin-2-amine, serve as excellent starting materials for heterocyclic annulation reactions, leading to the construction of more complex, fused heterocyclic systems. A prominent example is the synthesis of pyrimidine (B1678525) derivatives from phenothiazine-based chalcones.

The chalcones, prepared as described in section 2.3.3, can undergo cyclocondensation reactions with reagents like urea, thiourea, or guanidine (B92328) to form pyrimidine, pyrimidine-2-thione, or 2-aminopyrimidine (B69317) rings, respectively. nih.govmdpi.com This reaction is typically carried out by refluxing the chalcone and the appropriate reagent in an alcoholic solvent, often with the addition of a base such as sodium hydroxide. nih.gov This strategy allows for the fusion of a pyrimidine ring onto the phenothiazine scaffold, creating novel heterocyclic systems with potential applications in medicinal chemistry. nih.govmdpi.com

Green Chemistry Principles in Phenothiazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phenothiazine derivatives to develop more environmentally benign and efficient methodologies. Key green approaches include the use of ultrasound and microwave irradiation.

Ultrasound-Assisted Synthesis: Sonication has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.net In the context of phenothiazine chemistry, ultrasound has been successfully employed for various transformations, including the N-alkylation of the phenothiazine ring, the synthesis of ferrocene-appended azo-phenothiazines, and the preparation of phenothiazine-based Schiff bases and their metal complexes. organic-chemistry.orgmdpi.comresearchgate.net The use of ultrasound can enhance reaction rates by promoting mass transfer and the formation of reactive intermediates. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation is another green chemistry tool that can significantly accelerate chemical reactions. researchgate.net It has been applied to the synthesis of N-alkylated phenothiazine derivatives, offering a rapid and efficient alternative to traditional heating methods. researchgate.net Microwave-assisted synthesis often leads to cleaner reactions with reduced by-product formation.

The adoption of these green synthetic methods not only improves the efficiency and sustainability of phenothiazine synthesis but also aligns with the growing demand for environmentally responsible chemical manufacturing.

| Green Method | Application in Phenothiazine Synthesis | Advantages |

| Ultrasound Irradiation | N-alkylation, Azo dye synthesis, Schiff base formation | Shorter reaction times, higher yields, milder conditions. mdpi.comresearchgate.net |

| Microwave Irradiation | N-alkylation | Rapid and efficient heating, cleaner reactions. researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating. This technology has been successfully applied to the synthesis of various phenothiazine derivatives. The key advantage of microwave irradiation lies in its ability to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and enhanced reaction kinetics.

Several studies have demonstrated the utility of microwave irradiation in the synthesis of phenothiazine-based compounds. For instance, a two-step environmentally benign method has been reported for the synthesis of substituted phenothiazine derivatives. rsc.orgorientjchem.org In this protocol, a biphenyl (B1667301) amino derivative is first obtained by reacting a p-substituted phenol with an o-substituted aniline in the presence of a ZnCl₂ catalyst under microwave irradiation. rsc.org The subsequent thionation of the biphenyl amine intermediate is also carried out under microwave conditions in the presence of an iodine catalyst to yield the phenothiazine core. rsc.orgorientjchem.org This method avoids the use of hazardous chemicals often required in traditional multi-step syntheses like the Smiles rearrangement. rsc.org

Another application of microwave-assisted synthesis involves the N-alkylation of the phenothiazine ring, a common step in the preparation of pharmaceutically relevant derivatives. Microwave irradiation has been shown to be an effective alternative to strong bases like sodium amide (NaNH₂) for these reactions, offering a safer and more accessible method. acgpubs.org For example, the synthesis of 1-(3-(2-methylsulfanyl-10H-phenothiazin-10-yl)-prop-1-yl)pyrimidine-2,4-(1H,3H)-dione was achieved through a multi-step process where N-alkylation was performed under microwave irradiation. acgpubs.org

The condensation reactions to form derivatives from a phenothiazine core also benefit from microwave assistance. The synthesis of N-Substituted benzylidene-4-(10H-phenothiazin-8-yl) thio/oxazol-2-amine derivatives was achieved by reacting 4-(10H-phenothiazin-8-yl) oxa/thiazol-2-amine with various aromatic aldehydes under microwave irradiation at 280W, resulting in short reaction times of 1-2 minutes. nih.gov Similarly, heterocyclic chalcones have been prepared by the condensation of 3-formyl-10-methylphenothiazine with substituted acetophenones under microwave irradiation, with good yields obtained in both dry media and solvent-based procedures. mdpi.com

The following table summarizes representative examples of microwave-assisted synthesis of phenothiazine derivatives, highlighting the reaction conditions and outcomes.

| Starting Materials | Product | Catalyst/Reagents | Solvent | Microwave Conditions | Reaction Time | Yield (%) | Reference |

| p-substituted phenol, o-substituted aniline | Biphenyl amino derivative | ZnCl₂ | Absolute ethanol (B145695) | Intermittent, 30s intervals | 5-6 min | - | rsc.org |

| Biphenyl derivative, Sulphur | Substituted Phenothiazine | Iodine | - | Intermittent, 30s intervals | 8-10 min | - | rsc.orgorientjchem.org |

| 2-methylthio-10H-phenothiazine, 3-chloropropanol | 10-(3-hydroxypropyl)-2-(methylsulphanyl)-10H-phenothiazine | Na₂CO₃ | DMF | 800 W | 1 h | 25 | acgpubs.org |

| 4-(10H-phenothiazin-8-yl) oxazol-2-amine, Benzaldehyde | (E)-N-benzylidene-4-(10H-phenothiazin-8-yl)oxazol-2-amine | - | - | 280 W | 1-2 min | - | nih.gov |

| 10-methyl-3-formylphenothiazine, 4-methoxyacetophenone | (E)-1-(10-methyl-10H phenothiazin-3-yl)-3-(4-methoxyphenyl)-propenone | NaOH | Ethanol | - | - | - | mdpi.com |

| Aryl bromide, Secondary amine (phenothiazine) | D–A–D TADF compounds | Pd₂(dba)₃, XPhos, t-BuONa | Toluene | 130-150 °C | 10-30 min | 56-89 | researchgate.net |

Ultrasound-Assisted Synthesis Techniques

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and improve chemical reactions. This technique often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. The application of ultrasonic irradiation for the synthesis of phenothiazine derivatives has been explored in several contexts, demonstrating its potential as a green and efficient synthetic tool. researchgate.net

One notable application is in the synthesis of N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide derivatives. researchgate.net These compounds were synthesized through the condensation of 10-alkyl-10H-phenothiazine-3-carbaldehyde with various heterocyclic acetohydrazides. When these reactions were carried out under ultrasonic irradiation, a general improvement in both reaction rates and yields was observed compared to classical reflux conditions. researchgate.netresearchgate.net

Ultrasound has also been employed in the Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives containing phenothiazine units. This protocol proved to be highly efficient, affording excellent yields of the target compounds in just 30 minutes of sonication. beilstein-journals.org The method showed good tolerance to a variety of functional groups on the aromatic and heteroaromatic units. beilstein-journals.org This highlights the versatility of ultrasound in facilitating multi-component reactions involving the phenothiazine scaffold.

Furthermore, ultrasound irradiation has been used for the synthesis of phenothiazine-based chalcone derivatives. google.com The Claisen-Schmidt condensation between 10-methyl-10H-phenothiazine-3-carbaldehyde and various substituted acetophenones was successfully carried out under sonication, providing the corresponding chalcones. google.com

The table below provides a summary of ultrasound-assisted synthetic methods for phenothiazine derivatives, detailing the reaction conditions and reported outcomes.

| Starting Materials | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |

| 10-alkyl-10H-phenothiazine-3-carbaldehyde, Heterocyclic acetohydrazides | N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide | Ultrasonic irradiation (16 kHz, 104 W) in ethanol | 15-30 min | 85-94 | researchgate.netresearchgate.net |

| Aldimine (from phenothiazine), Trimethylsilyl cyanide (TMSCN) | 2-(arylamino)-2-(hetero)arylacetonitrile derivatives | Ultrasound irradiation (37 kHz, 95 W) in PEG–H₂O at 25 °C | 30 min | 90-97 | beilstein-journals.org |

| 10-methyl-10H-phenothiazine-3-carbaldehyde, Substituted acetophenone | 1-(10-methyl-10H-phenothiazin-3-yl)-3-arylprop-2-en-1-one (Chalcone) | Ultrasonic irradiation in ethanol with KOH | - | - | google.com |

| Dimedone, 10-alkyl-10H-phenothiazine-3-carbaldehyde | 9-(10-alkyl-10H-phenothiazin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7-tetrahydro-1H-xanthene-1,8(2H,5H,9H)-dione | Ultrasonic irradiation with p-TSA in methanol (B129727) | 2 h | 80-92 | connectjournals.com |

Catalytic Green Synthesis Approaches (e.g., Fe-catalyzed, CuO nanoparticle-catalyzed, non-transition metal catalysis)

The development of green catalytic systems is a cornerstone of sustainable chemistry. For the synthesis of phenothiazines, this includes the use of earth-abundant and low-toxicity metal catalysts like iron and copper, as well as metal-free catalytic approaches.

Fe-catalyzed Synthesis: Iron, being an abundant, inexpensive, and environmentally benign metal, is an attractive catalyst for organic synthesis. mdpi.com Iron-catalyzed reactions often proceed through mechanisms involving single-electron transfer. rsc.org While direct Fe-catalyzed synthesis of 10H-Phenothiazin-2-amine is not extensively documented, related iron-catalyzed C-N bond forming reactions provide a strong basis for its potential application. For instance, iron-catalyzed oxidative amination of phenols and tertiary arylamines has been reported, demonstrating the feasibility of forming the crucial C-N bond in the phenothiazine ring system under iron catalysis. dntb.gov.ua An iron-catalyzed tandem reaction for the synthesis of 2-aminobenzothiazoles from 2-aminobenzenethiol and isothiocyanates has also been developed, which proceeds under ligand-free conditions in water, highlighting the potential for green iron catalysis in the synthesis of related sulfur-nitrogen heterocycles. scispace.com

CuO Nanoparticle-Catalyzed Synthesis: Copper and its oxides are well-established catalysts for C-S and C-N cross-coupling reactions. The use of copper oxide nanoparticles (CuO NPs) as catalysts offers advantages such as high surface area, enhanced catalytic activity, and potential for recyclability. researchgate.netpolimi.it A simple and robust methodology for the synthesis of phenoselenazines, selenium analogs of phenothiazines, has been developed using CuO nanoparticles as a catalyst under microwave irradiation. scielo.brresearchgate.net This suggests that a similar approach could be effective for the synthesis of phenothiazines. An efficient heterogeneous catalyst, CuO@ARF (CuO embedded on acid-refined fly-ash), has been successfully applied for on-water C-S cross-coupling reactions to synthesize the phenothiazine structural scaffold, demonstrating the potential of supported CuO catalysts in green synthesis. researchgate.netdntb.gov.ua

Non-Transition Metal Catalysis: In an effort to further enhance the sustainability of synthetic processes, non-transition metal-catalyzed and metal-free approaches for phenothiazine synthesis have been developed. An efficient synthesis of N-substituted phenothiazines has been achieved from readily available amines, cyclohexanones, and elemental sulfur under transition-metal-free conditions. nih.govscispace.comacs.org The use of a KI/DMSO system in an oxygen atmosphere was found to significantly improve the reaction yields. nih.govacs.org Another metal-free method describes the synthesis of various substituted phenothiazines from cyclohexanones and 2-aminobenzenethiols using molecular oxygen as the hydrogen acceptor. rsc.orgresearchgate.net These methods provide a valuable alternative to traditional metal-catalyzed reactions, avoiding the costs and potential toxicity associated with heavy metals.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Fe-catalyzed | ||||

| Fe(NO₃)₃·9H₂O | 2-aminobenzenethiol, isothiocyanate | 2-aminobenzothiazoles | Ligand-free, in water | scispace.com |

| CuO Nanoparticle-catalyzed | ||||

| CuO nanoparticles | bis-aniline-diselenide, 1,2-dihalobenzenes | phenoselenazines | Microwave irradiation | scielo.brresearchgate.net |

| CuO@ARF | - | phenothiazine scaffold | On-water C-S coupling | researchgate.netdntb.gov.ua |

| Non-Transition Metal | ||||

| KI/DMSO | amines, cyclohexanones, elemental sulfur | N-substituted phenothiazines | Transition-metal-free, O₂ atmosphere | nih.govscispace.comacs.org |

| - | cyclohexanones, 2-aminobenzenethiols | substituted phenothiazines | Transition-metal-free, O₂ as hydrogen acceptor | rsc.orgresearchgate.net |

Utilization of Environmentally Benign Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a strong drive to replace them with greener alternatives such as water, supercritical fluids, and deep eutectic solvents (DESs).

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the low solubility of many organic compounds in water can be a challenge, certain reactions can be performed "on water," where the reaction occurs at the interface of the organic reactants and the aqueous phase. The synthesis of 3-N'-arylaminophenothiazines has been successfully carried out using water as a solvent at low temperatures. nih.gov The use of water as a solvent in these reactions can simplify work-up procedures and reduce environmental pollution. researchgate.net

Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than the individual components. magtech.com.cn DESs are attractive green solvents due to their low volatility, non-flammability, biodegradability, and low cost. mdpi.comacs.org Choline chloride (ChCl)-based DESs, in particular, have been widely explored. polimi.it These solvents can also act as catalysts in some reactions. derpharmachemica.com While the direct application of DESs in the synthesis of 10H-Phenothiazin-2-amine is not extensively reported, their successful use in the synthesis of various other heterocyclic compounds, including hydrazones and acridine-1,8-diones, suggests their potential for phenothiazine synthesis. mdpi.comacs.org For instance, the synthesis of metopimazine, a phenothiazine derivative, has been achieved in a betaine:urea DES under microwave irradiation with a quantitative yield. polimi.it

The move towards environmentally benign solvents and reaction conditions is a crucial aspect of modern synthetic chemistry. The exploration of water and DESs for the synthesis of phenothiazine derivatives represents a significant step towards more sustainable manufacturing processes for these important compounds.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the elucidation of the chemical structure and properties of phenothiazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR have been employed to characterize 10H-Phenothiazin-2-amine and its derivatives. researchgate.net

In ¹H NMR spectroscopy of phenothiazine derivatives, the aromatic protons typically appear in the range of δ 6.8-7.5 ppm. The specific chemical shifts and coupling constants provide detailed information about the substitution pattern on the phenothiazine ring. For instance, in a study of 3,7-dimethyl-10H-phenothiazine, the aromatic protons were observed as multiplets between δ 6.70 and 6.78 ppm, while the methyl protons appeared as a singlet at δ 2.11 ppm. rsc.org The N-H proton of the phenothiazine ring often appears as a singlet at around δ 8.31 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For phenothiazine derivatives, the carbon signals are typically observed in the aromatic region (δ 114-145 ppm). rsc.org The chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for detailed structural assignment. For example, in 3,7-dimethyl-10H-phenothiazine, the carbon atoms attached to the methyl groups resonate at δ 20.40 ppm, while the other aromatic carbons appear at various shifts depending on their position. rsc.org Two-dimensional NMR techniques, such as COSY and HETCOR, are also utilized for unambiguous assignment of proton and carbon signals. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Phenothiazine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3,7-dimethyl-10H-phenothiazine | DMSO-d6 | 8.31 (s, 1H), 6.78–6.75 (m, 2H), 6.72–6.70 (m, 2H), 6.56 (d, J = 8.0 Hz, 2H), 2.11 (s, 6H) | 140.31, 130.76, 128.33, 126.90, 116.62, 114.60, 20.40 | rsc.org |

| 1-(10H-phenothiazin-10-yl)naphthalen-2-amine | DMSO-d6 | 7.81–7.78 (m, 2H), 7.69 (d, J = 8.4 Hz, 1H), 7.36–7.32 (m, 1H), 7.26 (d, J = 8.9 Hz, 1H), 7.20–7.16 (m, 1H), 7.02–6.98 (m, 2H), 6.80–6.74 (m, 4H) | Not specified | rsc.org |

Note: This table presents a selection of reported NMR data and is not exhaustive.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectra of phenothiazine derivatives exhibit characteristic absorption bands. clockss.org The N-H stretching vibration of the secondary amine in the phenothiazine ring is typically observed in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations appear around 3050-2832 cm⁻¹. scholarsresearchlibrary.com The C=C stretching vibrations of the aromatic rings are found in the 1500-1600 cm⁻¹ region. The C-N and C-S stretching vibrations also give rise to characteristic bands in the fingerprint region of the spectrum. For instance, a sharp and intense band between 1495-1500 cm⁻¹ is often observed. clockss.org The substitution pattern on the phenothiazine ring can also be inferred from the out-of-plane C-H bending vibrations in the 740-900 cm⁻¹ range. clockss.org

Table 2: Characteristic FT-IR Absorption Bands for Phenothiazine Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3300-3400 | clockss.org |

| Aromatic C-H Stretch | 3050-2832 | scholarsresearchlibrary.comresearchgate.net |

| C=C Aromatic Stretch | 1500-1600 | clockss.org |

| C-H Out-of-Plane Bend | 740-900 | clockss.org |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound. bioanalysis-zone.com Electrospray ionization (ESI) is a soft ionization technique often used for the analysis of polar and large molecules, including phenothiazine derivatives. miamioh.eduresearchgate.net

In the mass spectra of phenothiazine derivatives, the molecular ion peak [M]⁺ is typically observed. Fragmentation patterns can provide valuable structural information. For example, the loss of a sulfur atom is a common fragmentation pathway for some phenothiazine derivatives. researchgate.net In ESI-MS, protonated molecules [M+H]⁺ are frequently observed. rsc.org

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Selected Phenothiazine Derivatives

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z | Reference |

| C₂₃H₁₉N₂S⁺ | ESI | 355.1263 | 355.1259 | rsc.org |

| C₂₃H₁₉N₂OS⁺ | ESI | 371.1213 | 371.1209 | rsc.org |

| C₂₃H₁₈N₃OS⁺ | ESI | 384.1165 | 384.1162 | rsc.org |

UV-Visible Absorption and Fluorescence Emission Studies

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. Phenothiazine derivatives typically exhibit multiple absorption bands in the UV and visible regions. smolecule.com An absorption band below 300 nm is generally attributed to π-π* transitions of the aromatic rings, while a broader band above 300 nm is associated with π-π* transitions involving the entire phenothiazine system. smolecule.com The position and intensity of these bands are influenced by substituents on the phenothiazine ring and the solvent polarity. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many phenothiazine derivatives are fluorescent. For instance, 2-aminophenothiazine displays a broad fluorescence emission spectrum with a maximum at 450 nm in acetonitrile (B52724). nih.gov The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is often low for phenothiazine derivatives, indicating that other de-excitation pathways, such as intersystem crossing to the triplet state, are significant. nih.gov The singlet energy level, calculated from the intersection of the absorption and emission spectra, is an important photophysical parameter. For 2-aminophenothiazine, the singlet energy is reported to be 75 kcal/mol. nih.gov

Table 4: Photophysical Data for 2-Aminophenothiazine in Acetonitrile

| Property | Value | Reference |

| Absorption Maximum (λabs) | Not specified | nih.gov |

| Fluorescence Emission Maximum (λem) | 450 nm | nih.gov |

| Fluorescence Quantum Yield (Φf) | < 0.01 | nih.gov |

| Singlet Fluorescence Lifetime (τs) | 0.65 ± 0.08 ns | nih.gov |

| Singlet Energy (Es) | 75 kcal/mol | nih.gov |

| Triplet Quantum Yield (ΦT) | 0.72 ± 0.07 | nih.gov |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top 1-10 nm of a material's surface. wikipedia.org This technique is particularly useful for studying thin films and surface modifications. nih.gov While specific XPS data for 10H-Phenothiazin-2-amine was not found in the provided search results, XPS is a valuable tool for characterizing phenothiazine-based materials, especially in the context of their application in electronic devices and sensors where surface properties are critical. amazonaws.com The binding energies of core-level electrons (e.g., N 1s, S 2p, C 1s) provide information about the chemical environment and oxidation state of the atoms.

Optical and Photophysical Properties

The optical and photophysical properties of phenothiazine derivatives are of great interest due to their potential applications in optoelectronic devices, sensors, and photodynamic therapy. These properties are largely dictated by the electronic structure of the phenothiazine core and can be tuned by chemical modifications.

Phenothiazines are known for their electron-donating nature, which arises from the nitrogen and sulfur heteroatoms in the central ring. smolecule.com This electron-rich character influences their absorption and emission properties. The absorption spectra of phenothiazine derivatives typically show two main bands: one in the UV region corresponding to π-π* transitions of the aromatic rings, and another at longer wavelengths attributed to n-π* or intramolecular charge transfer (ICT) transitions. researchgate.netnih.gov The ICT character is particularly pronounced in donor-π-acceptor type molecules, leading to absorption in the visible region. nih.gov

The fluorescence of phenothiazine derivatives can range from the blue to the green region of the spectrum. rsc.org The fluorescence quantum yields are often modest due to efficient intersystem crossing to the triplet state. nih.gov This property makes some phenothiazines effective photosensitizers, capable of generating reactive oxygen species upon irradiation. nih.gov The excited state dynamics, including fluorescence lifetime and intersystem crossing efficiency, are sensitive to the molecular structure, solvent, and the presence of substituents. smolecule.comresearchgate.net Some phenothiazine derivatives also exhibit thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP), which are desirable properties for applications in organic light-emitting diodes (OLEDs). rsc.org

Excited State Dynamics and Fluorescence Quantum Yields

The excited state dynamics of 10H-Phenothiazin-2-amine are characterized by a dominant non-radiative decay pathway. APH in acetonitrile exhibits a broad fluorescence emission spectrum with a maximum at 450 nm. nih.gov However, the fluorescence quantum yield (Φf) is notably low, with a value determined to be less than 0.01 when compared against quinine (B1679958) sulphate. nih.gov This low fluorescence efficiency is a common trait among phenothiazine derivatives. nih.gov

The singlet excited state (S1) energy of APH has been calculated to be 75 kcal/mol, a value similar to the parent phenothiazine compound (77 kcal/mol). nih.gov The fluorescence lifetime (τf) of APH in an air-saturated acetonitrile solution was measured to be 0.65 ± 0.08 ns, which is also comparable to the parent molecule. nih.gov These findings collectively suggest that fluorescence emission is not the primary deactivation channel for the excited state of APH. nih.gov The low fluorescence quantum yields are often correlated with high triplet quantum yield formation. nih.gov In some systems, fluorescence quantum yields can range from as low as 0.4% in polar solvents to as high as 88% in nonpolar solvents, with the lifetimes correlating with these yields. researchgate.net

Table 1: Photophysical Properties of 10H-Phenothiazin-2-amine in Acetonitrile

| Property | Value | Reference |

| Molar Absorptivity at 320 nm (ε320) | (4.80 ± 0.01) × 10³ (M·cm)⁻¹ | nih.gov |

| Fluorescence Quantum Yield (φf) | <0.01 | nih.gov |

| Fluorescence Lifetime (Tf) | 0.65 ns | nih.gov |

| Radiative Rate Constant (kf) | 1.5 × 10⁷ s⁻¹ | nih.gov |

| Internal Conversion Rate Constant (kic) | 3.9 × 10⁸ s⁻¹ | nih.gov |

| Triplet Molar Absorptivity (εT) | (1.4 ± 0.2) × 10⁴ (M·cm)⁻¹ | nih.gov |

| Intersystem Crossing Quantum Yield (φT) | 0.72 ± 0.07 | nih.gov |

| Intersystem Crossing Rate Constant (kisc) | 1.1 × 10⁹ s⁻¹ | nih.gov |

| Intrinsic Decay Rate Constant (k0) | (8.1 ± 0.9) × 10⁴ s⁻¹ | nih.gov |

| Self-Quenching Rate Constant (ksq) | (5.9 ± 0.2) × 10⁸ M⁻¹s⁻¹ | nih.gov |

Intersystem Crossing Pathways and Triplet State Characterization

Given the low fluorescence quantum yield, intersystem crossing (ISC) to the triplet state is a plausible and significant deactivation pathway for the excited singlet state of APH. nih.gov Intersystem crossing is a radiationless process involving a transition between two electronic states with different spin multiplicities. wikipedia.org Laser flash photolysis studies have been instrumental in confirming this hypothesis. nih.gov

Nanosecond laser flash photolysis of APH in a nitrogen-saturated acetonitrile solution at 355 nm reveals the formation of transient species. nih.gov The transient absorption spectrum shows two distinct bands with maxima at 380 nm and in the region of 480–500 nm, which are characteristic of the triplet-triplet absorption of the phenothiazine moiety. nih.gov The high intersystem crossing quantum yield (ΦT) of 0.72 ± 0.07 for APH confirms that intersystem crossing is the main deactivation channel for its excited state. nih.govresearchgate.net This process is often facilitated by spin-orbit coupling, which is more significant in molecules containing heavy atoms, though it is clearly efficient in the phenothiazine system as well. wikipedia.org The presence of paramagnetic species can also enhance the rate of intersystem crossing. wikipedia.org

Photochemical Generation and Stabilization of Radical Cations

Phenothiazines are well-known for their ability to form stable radical cations upon oxidation. researchgate.net These radical cations can be generated photochemically through an electron transfer process between the excited triplet state of a sensitizer (B1316253) and the ground state of the phenothiazine derivative. researchgate.net The resulting radical cations are often deeply colored and can be characterized by their electronic absorption spectra. researchgate.netubbcluj.ro

The stability of these radical cations is a key feature. In some instances, the radical cation salts of phenothiazine derivatives are stable enough to be isolated and even form single crystals suitable for X-ray diffraction analysis. tcichemicals.com The planarization of the phenothiazine structure upon formation of the radical cation, leading to extended π-conjugation, is believed to contribute to this stability. chinesechemsoc.org For instance, the dihedral angle of the two subunits in a phenothiazine derivative was observed to increase from around 130-133° in the neutral state to approximately 132-175° in the radical cation state. chinesechemsoc.org This structural change facilitates radical stabilization. chinesechemsoc.org The generation of aminium radical cations through visible-light photoredox catalysis has become a significant method for initiating chemical reactions, such as C-N bond formation. nih.gov

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of 10H-Phenothiazin-2-amine and its derivatives are central to their application in various fields, including materials science. Cyclic voltammetry is a primary tool for investigating their redox behavior.

Cyclic Voltammetry Investigations of Oxidation Processes

Cyclic voltammetry studies reveal that phenothiazine derivatives typically undergo oxidation processes. ubbcluj.ro For 10H-Phenothiazin-2-amine (APH), the oxidation potential is significantly lower than that of the parent phenothiazine molecule. nih.gov In acetonitrile, APH shows an oxidation potential of 0.38 V versus a saturated Ag/AgCl electrode, compared to 0.69 V for phenothiazine under the same conditions. nih.govresearchgate.net This demonstrates the electron-donating effect of the amino group at the 2-position, which makes the molecule easier to oxidize. nih.gov Some derivatives can exhibit two reversible one-electron oxidations. chemrxiv.orgacs.org

Analysis of Reversible One-Electron Oxidations

Phenothiazines are known to undergo reversible one-electron oxidation processes, leading to the formation of stable radical cations. researchgate.net This reversibility is a crucial characteristic, indicating that the radical cation can be efficiently reduced back to the neutral parent molecule. tcichemicals.com The stability of the radical cation is a key factor in this reversibility. tcichemicals.com The electrochemical reversibility of these oxidations is often confirmed by the peak separation and current ratios in cyclic voltammograms. For some N-substituted phenothiazine derivatives, the first oxidation is reversible, while a second oxidation may not be. tcichemicals.com

Influence of Substitution and pH on Redox Potentials

The redox potentials of phenothiazine derivatives are highly sensitive to the nature and position of substituents on the phenothiazine core. Electron-donating groups, such as the amino group in APH, lower the oxidation potential, making the compound easier to oxidize. nih.gov Conversely, electron-withdrawing groups increase the oxidation potential. beilstein-journals.org For example, a series of 2-substituted phenothiazine derivatives showed the following trend in decreasing oxidation ability: APH (0.380 V) > phenothiazine (0.697 V) > 2-chlorophenothiazine (B30676) (0.730 V) > 2-nitrophenothiazine (0.902 V). nih.gov

The pH of the solution also plays a critical role in the redox chemistry of phenothiazines. The stability of the radical cation in aprotic media can be influenced by its equilibrium with protonated and deprotonated radical forms. nih.gov It has been observed that the reversibility of the oxidation process often increases under acidic conditions. nih.gov This pH dependence can be harnessed to tune the redox properties for specific applications.

Table 2: Oxidation Potentials of Selected 2-Substituted Phenothiazine Derivatives in Acetonitrile

| Compound | Oxidation Potential (V vs Ag/AgCl(sat)) | Reference |

| 10H-Phenothiazin-2-amine (APH) | 0.380 | nih.gov |

| Phenothiazine | 0.697 | nih.gov |

| 2-Chlorophenothiazine | 0.730 | nih.gov |

| 2-Nitrophenothiazine | 0.902 | nih.gov |

Spectroscopic and Electrochemical Characterization in Academic Research

Spectroelectrochemical Analysis of Radical Cations and Dications

The electrochemical oxidation of phenothiazine (B1677639) and its derivatives is a well-studied process that typically proceeds through two sequential one-electron transfers, leading to the formation of a radical cation and subsequently a dication. The stability and spectral characteristics of these oxidized species are highly dependent on the substitution pattern of the phenothiazine core and the solvent conditions. rsc.org For 10H-Phenothiazin-2-amine, also known as 2-aminophenothiazine (APH), the presence of the electron-donating amino group at the 2-position significantly influences its redox behavior compared to the parent phenothiazine molecule.

The introduction of an amino group at the 2-position of the phenothiazine ring lowers the oxidation potential. nih.govresearchgate.net Cyclic voltammetry studies of 10H-Phenothiazin-2-amine in acetonitrile (B52724) have determined its first oxidation potential to be approximately 0.38 V versus a saturated Ag/AgCl electrode. nih.govresearchgate.net This value is considerably lower than that of the unsubstituted phenothiazine (0.69 V vs Ag/AgCl), indicating that the amino substituent makes the molecule easier to oxidize. nih.govresearchgate.net This initial one-electron oxidation generates the corresponding radical cation (APH•+).

Further oxidation of the radical cation leads to subsequent oxidation peaks, which are often irreversible. nih.govresearchgate.net This irreversibility is attributed to the high reactivity of the generated species, which can undergo follow-up chemical reactions such as deprotonation, dimerization, or reactions with trace water or the solvent. rsc.org The stability of the phenothiazine radical cation is known to increase in acidic media. rsc.org

Spectroelectrochemistry, which combines electrochemical methods with spectroscopy (typically UV-Vis-NIR), is a powerful technique for identifying and characterizing transient-charged species like radical cations and dications. epa.gov While detailed spectroelectrochemical data for the radical cation and dication of 10H-Phenothiazin-2-amine itself are not extensively reported, the analysis of closely related 2-substituted phenothiazine derivatives provides significant insight into their expected spectral features.

Radical Cation (APH•+)

Upon the first electrochemical oxidation of phenothiazine derivatives, the formation of the radical cation is accompanied by distinct changes in the electronic absorption spectrum. For instance, the spectroelectrochemical oxidation of chlorpromazine (B137089), a 2-chloro-substituted phenothiazine, reveals the formation of its radical cation (CPZ•+), which exhibits multiple absorption bands across the UV and visible regions. mdpi.com By analogy, the radical cation of 10H-Phenothiazin-2-amine is expected to display new, characteristic absorption bands. Studies on other phenothiazine derivatives show a strong absorption band typically appearing in the region of 500-530 nm, which is characteristic of the phenothiazine radical cation. mdpi.comresearchgate.net Additionally, other absorption peaks in the UV and visible range, as well as broader absorptions in the near-infrared (NIR) region, are often observed for phenothiazine radical cations. mdpi.comrsc.org

Dication (APH²⁺)

Further oxidation of the radical cation to the dication results in additional spectral changes. In the case of chlorpromazine, the second oxidation process leads to the appearance of new absorption bands in the NIR region, specifically at 773 nm and 861 nm. mdpi.com These low-energy transitions are attributed to extensive charge delocalization across a more planar dicationic structure. mdpi.com Similarly, for polymers containing phenothiazine units, the formation of the dication is associated with the emergence of a new absorption band at longer wavelengths, such as 585 nm, and an increase in the intensity of NIR bands. rsc.org Therefore, it is anticipated that the dication of 10H-Phenothiazin-2-amine would also exhibit characteristic absorption bands at longer wavelengths, likely in the visible to NIR region.

The following data tables summarize the electrochemical and spectroelectrochemical findings for 10H-Phenothiazin-2-amine and a closely related compound, providing a basis for understanding the properties of its oxidized forms.

Table 1: Electrochemical Data for 10H-Phenothiazin-2-amine

| Compound Name | First Oxidation Potential (Epa) | Reference Electrode | Solvent |

| 10H-Phenothiazin-2-amine | 0.38 V | Ag/AgCl (sat) | Acetonitrile |

Data sourced from Piñero et al. (2008) nih.govresearchgate.net

Table 2: Spectroelectrochemical Data for the Oxidized Species of a Related 2-Substituted Phenothiazine (Chlorpromazine)

| Oxidized Species | Absorption Maxima (λmax) |

| Radical Cation (CPZ•+) | 223, 238, 274, 295, 339, 413, 440, 467, 526 nm |

| Dication (CPZ²⁺) | 773, 861 nm (new peaks) |

Data sourced from Loricera et al. (2023) mdpi.com

These data from related compounds strongly suggest that the radical cation of 10H-Phenothiazin-2-amine would exhibit a complex absorption spectrum with a characteristic peak around 500-530 nm, and its dication would show distinct absorption bands in the near-infrared region.

Theoretical and Computational Chemistry of 10h Phenothiazin 2 Amine

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of phenothiazine (B1677639) derivatives with a high degree of accuracy. researchgate.net

The geometry of phenothiazine and its derivatives is a key determinant of their properties. The phenothiazine core is known to adopt a non-planar, folded structure often referred to as a "butterfly" conformation. researchgate.net This folding occurs along the axis connecting the sulfur and nitrogen atoms of the central thiazine (B8601807) ring.

DFT calculations are employed to optimize the molecular geometry and to explore the conformational landscape of these molecules. For instance, in derivatives of 10H-phenothiazine, the degree of this butterfly-like geometry can be influenced by the nature and position of substituents. researchgate.net The folding angle of the phenothiazine core is a critical parameter; for example, in some derivatives, this angle has been measured to be around 153.87°. However, the presence of strong electron-withdrawing groups can lead to a more planar geometry due to enhanced intramolecular charge transfer.

Theoretical investigations on related phenothiazine compounds, such as 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile and 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile, have utilized DFT to validate experimental X-ray diffraction data and to further probe their structural characteristics. researchgate.net These computational studies confirm the non-planar butterfly structure and provide detailed information on bond lengths and angles, which are often in good agreement with experimental findings. researchgate.net

A significant application of DFT is the prediction and interpretation of spectroscopic data, including infrared (IR), Raman, and UV-visible absorption spectra. By calculating these spectra theoretically, a direct comparison with experimental results can be made, leading to a more robust assignment of spectral features.

For 2-aminophenothiazine (APH), theoretical calculations have been performed to understand the electronic transitions observed in its absorption spectrum. nih.gov The absorption spectrum of APH in acetonitrile (B52724) displays three main peaks at 224 nm, 256 nm, and 322 nm. researchgate.net Semi-empirical calculations have successfully predicted at least two electronic transitions for each of these observed bands, showing excellent agreement with the experimental data. nih.gov These calculations also help to elucidate the contribution of different atomic orbitals to these electronic transitions. nih.gov

Furthermore, DFT calculations have been used to analyze the vibrational spectra (FT-IR and FT-Raman) of phenothiazine derivatives. sci-hub.se The calculated vibrational frequencies and intensities often show a good correlation with the experimental spectra, aiding in the assignment of vibrational modes to specific molecular motions. sci-hub.seresearchgate.net For example, in a study of a new phenothiazine derivative, the nitrile symmetric stretching vibration was confirmed at 2251 cm⁻¹ in the simulated spectra, which aligns well with experimental observations. researchgate.net

Geometry Optimization and Conformational Analysis (e.g., Butterfly Conformation)

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of 10H-Phenothiazin-2-amine and its derivatives are of fundamental importance for their application in electronic devices and as photosensitizers. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these investigations.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap (Egap), is a critical parameter that influences the electronic and optical properties of a molecule. researchgate.net A smaller energy gap generally corresponds to easier electron excitation and higher chemical reactivity. chalcogen.ro

DFT calculations are widely used to determine the HOMO and LUMO energy levels. For various phenothiazine derivatives, these calculations have shown that the energy gap can be tuned by modifying the molecular structure, for instance, by introducing different substituent groups. researchgate.net In a study on phenothiazine-based dyes, derivatives were designed that exhibited reduced energy gaps (ranging from 1.850 to 2.830 eV) compared to a reference compound (2.933 eV). researchgate.net The HOMO and LUMO energy levels can also be estimated experimentally using techniques like cyclic voltammetry and then correlated with theoretical calculations.

Table 1: Theoretical Parameters for Phenothiazine and 2-Aminophenothiazine (APH)

| Substance | State | ΔH (kcal/mol) | µ (Debye) | Torsion Angle (°) |

|---|---|---|---|---|

| Phenothiazine | Ground | 51.9 | 2.1 | 145.1 |

| APH | Ground | 49.3 | 2.9 | 145.4 |

| Phenothiazine | S1 | 127.3 | 0.9 | 179.8 |

| APH | S1 | 125.4 | 1.8 | 179.9 |

Source: nih.gov

Time-dependent DFT (TD-DFT) is a powerful method for simulating electronic absorption spectra and analyzing the nature of electronic transitions. nih.govresearchgate.net This analysis involves identifying the molecular orbitals involved in the transitions between the ground state and various excited states.

For 2-aminophenothiazine, quantum chemical calculations have been instrumental in identifying the electronic contributions of each atom to the observed electronic transitions. nih.gov The transition at 322 nm, for instance, has been shown to involve the n-electrons of the amine group. nih.gov Similarly, for a N-phosphoryl substituted phenothiazine, TD-DFT calculations revealed that the weak absorption band around 280 nm corresponds to a series of low-intensity transitions (S₀ → S₁, S₀ → S₂, and S₀ → S₃). nih.gov The analysis of natural transition orbitals (NTOs) can further clarify the nature of these electronic excitations. frontiersin.org

The exciton (B1674681) binding energy is a measure of the electrostatic interaction between an electron and a hole in an excited state. It is a crucial parameter for materials used in organic solar cells and other optoelectronic devices, as a lower exciton binding energy facilitates the generation of free charge carriers. researchgate.net

The exciton binding energy can be estimated as the difference between the electronic band gap (derived from HOMO-LUMO energies) and the optical band gap (obtained from the onset of the absorption spectrum). researchgate.net While specific studies on the exciton binding energy of 10H-Phenothiazin-2-amine are not prevalent, research on related phenothiazine-based materials provides valuable insights. For some organic semiconductors, the exciton binding energy has been computed using DFT. researchgate.net For instance, in certain phenothiazine derivatives designed for solar cells, the exciton binding energy was found to be as low as 0.275 eV, indicating their potential for efficient charge separation. researchgate.net The general principle is that a smaller difference between the electrochemical and optical bandgaps is desirable, although determining these values with high accuracy can be challenging. researchgate.net

Analysis of Electronic Contributions to Transitions

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a fundamental tool in computational chemistry used to predict and understand the reactive behavior of a molecule. mdpi.com It provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. acs.org This map allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. mdpi.com

The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, indicating an excess of electrons and a tendency to attract electrophiles, are colored in shades of red and yellow. Conversely, regions of positive electrostatic potential, which are electron-deficient and attract nucleophiles, are colored in shades of blue. Green areas represent regions of neutral potential. mdpi.com

In contrast, the hydrogen atoms bonded to the aromatic rings and the nitrogen of the amino group are expected to be regions of positive electrostatic potential (blue areas), making them potential sites for hydrogen bonding interactions. acs.org The distribution of these potentials provides crucial insights into how the molecule will interact with other reagents, receptors, or solvent molecules. mdpi.com For instance, in a study of a cocrystal involving phenothiazine (PTZ) and 1,2,4,5-tetracyanobenzene (TCNB), electrostatic potentials mapped on Hirshfeld surfaces revealed that the N–H bond of the phenothiazine acts as a hydrogen bond donor. acs.org

Table 1: General Interpretation of MEP Color Coding

| Color Range | Potential Value | Interpretation | Predicted Location on 10H-Phenothiazin-2-amine |

| Red | Most Negative | Strongest attraction to electrophiles; electron-rich | Around the N and S heteroatoms of the phenothiazine ring; around the N of the amino group |

| Yellow/Orange | Moderately Negative | Attraction to electrophiles | Aromatic rings, influenced by the amino group |

| Green | Neutral | Van der Waals interactions likely | Parts of the carbon skeleton |

| Blue | Positive | Strongest attraction to nucleophiles; electron-poor | Hydrogen atoms of the N-H and C-H bonds |

This predictive mapping is invaluable for understanding the molecule's reactivity in various chemical environments and for designing new derivatives with tailored electronic properties.

Computational Studies of Reaction Mechanisms and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate complex reaction mechanisms, characterize transient intermediates, and calculate activation energies, offering insights that are often difficult to obtain through experimental methods alone. researchgate.netlew.ro For phenothiazine and its derivatives, computational studies have been instrumental in understanding their diverse reactivity.

A key aspect of phenothiazine chemistry is the formation of a stable radical cation. Computational studies have explored the electron transfer mechanisms that lead to these radical intermediates, which are often central to the material's electronic and antioxidant properties. researchgate.net The reactivity of 10H-Phenothiazin-2-amine would be significantly influenced by the stability of its corresponding radical cation.

Furthermore, theoretical studies on related systems provide a framework for predicting the reaction mechanisms of 10H-Phenothiazin-2-amine. For example, a computational investigation of the thermally induced rearrangement of 10-allyl-10H-phenothiazine derivatives using DFT calculations at the B3LYP/6-31G(d) level of theory detailed the energetics of aza-Claisen and Cope rearrangements. lew.ro This study revealed that such rearrangements proceed through high-energy quinon-imine intermediates. lew.ro Given its structure, 10H-Phenothiazin-2-amine could potentially undergo analogous transformations or other electrophilic substitution reactions on the aromatic rings, with the amino group strongly influencing the regioselectivity.

The amino group itself introduces additional reaction possibilities. Aza-Michael addition reactions, which involve the conjugate addition of an amine to an unsaturated carbonyl compound, are a common reaction class for amino-substituted aromatics. auburn.edu Computational studies of such reactions typically show a two-step mechanism involving nucleophilic addition followed by an intramolecular hydrogen transfer. auburn.edu

DFT calculations have also been used to rationalize the substituent-dependent reactivity of phenothiazine derivatives in reactions like hydrazinolysis and oxidation. researchgate.net These studies interpret reaction outcomes by calculating parameters such as tautomerization equilibrium constants and redox properties of intermediates. researchgate.net

Table 2: Computed Activation Energies for Reactions of Phenothiazine Derivatives

| Reactant | Reaction Type | Computational Method | Activation Energy (kcal/mol) | Reference |

| 10-allyl-10H-phenothiazine | Aza-Claisen Rearrangement | B3LYP/6-31G(d) | 40.83 | lew.ro |

| 10-allyl-10H-phenothiazine | Cope Rearrangement | B3LYP/6-31G(d) | 26.60 | lew.ro |

| 10-allyl-2-chloro-10H-phenothiazine | Aza-Claisen Rearrangement | B3LYP/6-31G(d) | 35.20 | lew.ro |

These computational findings for related compounds suggest that the reaction pathways of 10H-Phenothiazin-2-amine are likely to involve complex intermediates and be sensitive to substituent effects, which can be modeled and predicted using theoretical methods.

Investigation of Intermolecular Interactions and Aggregation Behavior (e.g., π-π stacking, Hirshfeld surfaces)

The solid-state properties and aggregation behavior of molecular materials are governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying these interactions within a crystal lattice. rsc.orgresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals separations, shape index, and curvedness, which can reveal π-π stacking. mdpi.com

For phenothiazine and its derivatives, π-π stacking is a dominant interaction due to the large, electron-rich aromatic system. scienceopen.comiucr.org These interactions, along with hydrogen bonds and other weaker contacts, dictate the molecular packing and, consequently, the material's electronic and photophysical properties. rsc.orgmdpi.com